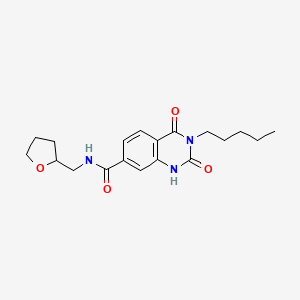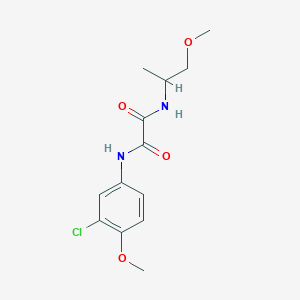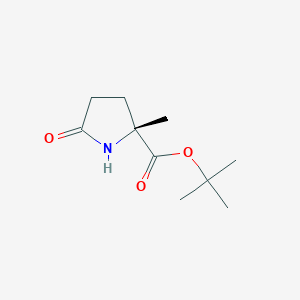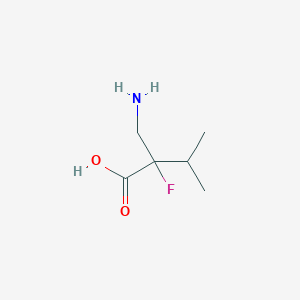
2,4-dioxo-3-pentyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dioxo-3-pentyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.426. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-3-pentyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-3-pentyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Heterocyclic Derivative Syntheses : The compound is involved in the synthesis of various heterocyclic derivatives like tetrahydrofuran, dioxolane, and oxazoline derivatives under oxidative carbonylation conditions. This process utilizes palladium-catalyzed reactions, highlighting its role in complex organic synthesis (Bacchi et al., 2005).
Synthesis of Substituted Derivatives : It serves as a precursor for synthesizing substituted N-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides. This process demonstrates the compound's utility in creating a variety of chemically modified derivatives with potential applications in various fields (Chau et al., 1982).
Pharmacological and Biological Activities
Anticonvulsant Activity : Derivatives of this compound have been studied for their anticonvulsant activities. Certain synthesized carboxamides exhibited potent anticonvulsant effects, showing promise for therapeutic applications in neurological disorders (Deepakumari et al., 2016).
Antibacterial and Antitumor Properties : Some studies focus on the synthesis of enantiomers of related compounds and their evaluation for antibacterial and antitumor activities. This indicates the potential of this compound in the development of new pharmaceutical agents (Chu et al., 1991).
Chemical Modification and Derivatives
- Synthesis of Novel Derivatives : Research has been conducted on the synthesis of novel derivatives of this compound, demonstrating its flexibility as a chemical scaffold for developing new molecules with varied biological activities (Aghekyan et al., 2009).
Methodological Advancements
- Eco-Friendly Synthesis Methods : Recent studies include the development of eco-friendly methods for preparing derivatives of this compound, emphasizing the importance of sustainable practices in chemical synthesis (Almarhoon et al., 2019).
properties
IUPAC Name |
2,4-dioxo-N-(oxolan-2-ylmethyl)-3-pentyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-2-3-4-9-22-18(24)15-8-7-13(11-16(15)21-19(22)25)17(23)20-12-14-6-5-10-26-14/h7-8,11,14H,2-6,9-10,12H2,1H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSPHZKXYGRTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884276.png)

![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B2884282.png)




![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2884291.png)
